molecular formula C24H17NO4 B2505662 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902623-38-5

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2505662
CAS No.: 902623-38-5
M. Wt: 383.403
InChI Key: DDDYPMURWJIZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound characterized by its unique dioxoloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common method includes the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which involves the coupling of 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer good yields and relatively simple procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied.

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like o-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like toluene and dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler quinoline structures.

Scientific Research Applications

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

7-benzoyl-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c26-23(17-9-5-2-6-10-17)19-14-25(13-16-7-3-1-4-8-16)20-12-22-21(28-15-29-22)11-18(20)24(19)27/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYPMURWJIZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.